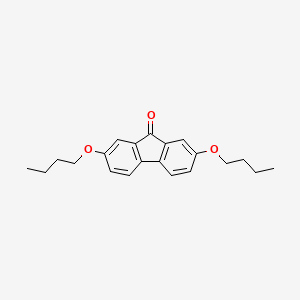

2,7-Dibutoxy-9H-fluoren-9-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,7-Dibutoxy-9H-fluoren-9-one, also known as DBFO, is a fluorescent compound that has a wide range of applications in scientific research. It is a derivative of fluorenone and is synthesized through a multi-step process. DBFO has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Wissenschaftliche Forschungsanwendungen

Bacterial Catabolism of Fluorene

Research conducted by Selifonov et al. (1993) on the bacterial catabolism of fluorene by Pseudomonas sp. revealed the formation of 1,1a-dihydroxy-1-hydrofluoren-9-one as a stable product of angular dioxygenation of 9-fluorenone, which plays a role in fluorene metabolism by this bacterial strain. This study underscores the microbial transformation pathways of polycyclic aromatic hydrocarbons (PAHs) and their potential applications in bioremediation processes (S. Selifonov, M. Grifoll, J. E. Gurst, & P. Chapman, 1993).

Crystal Structure Analysis

Yamada et al. (2008) provided insights into the crystal structure of fluoren-9-ylmethyl N-(1-carboxy-2-methylbutyl)carbamate, demonstrating the slight pyramidalization of the molecular plane of the O=C—NH—Cα unit. This study aids in understanding the structural dynamics of fluorene derivatives and their interactions at the molecular level (Kazuhiko Yamada, D. Hashizume, T. Shimizu, & K. Deguchi, 2008).

Synthesis of Biologically Interesting Compounds

Zhao et al. (2007) explored a novel synthesis pathway for fluoren-9-one and xanthen-9-one derivatives involving an aryl to imidoyl palladium migration, followed by intramolecular arylation. This process has implications for the development of new pharmaceuticals and organic materials (Jian Zhao, D. Yue, M. Campo, & R. Larock, 2007).

Light-Emitting Materials

Goudreault et al. (2010) synthesized and characterized platinum-containing poly(arylene-ethynylene)s linked by 1,3,4-oxadiazole units for potential applications in light-emitting devices. Their work contributes to the advancement of materials science, particularly in the field of optoelectronics (Thomas Goudreault, Z. He, Yanhe Guo, et al., 2010).

Metal Ion Sensing and Reactive Oxygen Species Detection

Belfield et al. (2010) investigated the photophysical and photochemical properties of a new fluorene derivative, demonstrating its high sensitivity and selectivity to Zn(2+) ions. This research is pivotal for the development of probes for metal ion detection in various biological and environmental applications (K. Belfield, M. Bondar, Andrew R. Frazer, et al., 2010).

Eigenschaften

IUPAC Name |

2,7-dibutoxyfluoren-9-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O3/c1-3-5-11-23-15-7-9-17-18-10-8-16(24-12-6-4-2)14-20(18)21(22)19(17)13-15/h7-10,13-14H,3-6,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUDCZPIKWPUSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one](/img/structure/B2727770.png)

![6-[5-(3,4-Dihydro-2H-chromene-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2727772.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2727775.png)

![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2727778.png)

![4-[2-(Furan-2-yl)cyclopropanecarbonyl]morpholine-3-carbonitrile](/img/structure/B2727779.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(3-methylbutylsulfanyl)purine-2,6-dione](/img/structure/B2727785.png)

![N-[[4-(Cyclopropylsulfamoyl)phenyl]methyl]prop-2-enamide](/img/structure/B2727786.png)

![Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH](/img/structure/B2727787.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2727789.png)